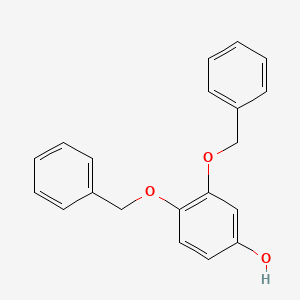

3,4-Bis(benzyloxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(phenylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYWERULTIYXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Bis(benzyloxy)phenol from 3,4-Dihydroxybenzaldehyde

Executive Summary

This guide provides an in-depth technical overview of a robust and efficient two-step synthetic pathway to produce 3,4-bis(benzyloxy)phenol, a pivotal intermediate in medicinal chemistry. The synthesis commences with the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) via a Williamson ether synthesis to yield 3,4-bis(benzyloxy)benzaldehyde. This intermediate is subsequently converted to the target phenol through a Dakin reaction, an oxidative dearomatization process. This document details the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and applications of the final product, particularly its role as a key building block for complex molecules in drug discovery, such as Combretastatin A-4 analogues.[1][2]

Introduction: Strategic Importance of this compound

Phenolic compounds are a cornerstone of medicinal chemistry, valued for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] The strategic modification of these structures is fundamental to the development of novel therapeutic agents. This compound is a highly valuable synthetic intermediate, primarily because the benzyl groups serve as robust protecting groups for the catechol moiety, which can be readily removed under mild hydrogenolysis conditions when required.

The primary application for this molecule is in the synthesis of analogues of natural products, most notably Combretastatin A-4 (CA-4).[1] CA-4 is a potent natural product that inhibits tubulin polymerization, exhibiting strong anti-vascular and antitumor properties.[1][4] However, its clinical utility is hampered by poor water solubility and isomerization of its active cis-stilbene double bond.[2] Consequently, the synthesis of structurally related, cis-restricted analogues with improved pharmacological profiles is a major focus of cancer research. This compound serves as a precursor to the B-ring of many of these synthetic analogues.

The synthetic route described herein begins with 3,4-dihydroxybenzaldehyde, an accessible phenolic aldehyde that can be sourced from natural products or synthesized.[5][6] The transformation into the target phenol is achieved through a reliable and scalable two-step process.

Synthetic Pathway and Mechanistic Discussion

The conversion of 3,4-dihydroxybenzaldehyde to this compound is efficiently executed in two distinct synthetic operations: (1) Benzylation of the phenolic hydroxyls, followed by (2) Oxidative conversion of the aldehyde functional group to a hydroxyl group.

The initial step involves the protection of both hydroxyl groups of the starting catechol. The Williamson ether synthesis is the classic and most effective method for this transformation.

-

Causality of Experimental Choices:

-

Reagents: The reaction employs a benzyl halide (typically benzyl chloride or benzyl bromide), a weak base (such as potassium carbonate, K₂CO₃, or sodium bicarbonate, NaHCO₃), and a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Mechanism: The base is crucial for deprotonating the acidic phenolic hydroxyl groups to form the corresponding phenoxide anions. These phenoxides then act as potent nucleophiles, attacking the electrophilic benzylic carbon of the benzyl halide in a classic SN2 reaction, displacing the halide and forming the ether linkage. While selective protection of the 4-hydroxyl group is possible under carefully controlled conditions due to its higher acidity, the goal here is exhaustive benzylation, which is readily achieved by using a molar excess of the benzyl halide and base.[7][8]

-

Solvent: DMF is an ideal solvent as it effectively dissolves both the organic starting material and the inorganic carbonate base, facilitating a homogeneous reaction environment and promoting the SN2 mechanism.

-

The conversion of the aldehyde group in 3,4-bis(benzyloxy)benzaldehyde to a hydroxyl group is accomplished via the Dakin reaction. This reaction is a powerful tool in organic synthesis for transforming ortho- or para-hydroxyaryl aldehydes or ketones into benzenediols and carboxylates.[9][10]

-

Causality of Experimental Choices:

-

Reagents: The reaction is performed using hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., sodium hydroxide, NaOH).

-

Mechanism: The Dakin reaction proceeds through a fascinating oxidative rearrangement pathway that is closely related to the Baeyer-Villiger oxidation.[11][12]

-

Nucleophilic Addition: The hydroperoxide anion (HOO⁻), formed from H₂O₂ in the basic medium, attacks the electrophilic carbonyl carbon of the aldehyde.[9]

-

Tetrahedral Intermediate: This addition forms a transient tetrahedral intermediate.

-

[7][9]-Aryl Migration: The intermediate collapses in a rate-determining step, causing the aryl group to migrate from the carbon to the adjacent oxygen atom. This concerted step eliminates a hydroxide ion and forms a phenyl formate ester.[11]

-

Saponification: The newly formed ester is immediately hydrolyzed (saponified) under the basic reaction conditions to yield the final this compound and a formate salt.[9][13]

-

-

The regioselectivity of the migratory step in related Baeyer-Villiger oxidations is well-established, with electron-rich and sterically unhindered groups migrating preferentially.[14][15] In the context of the Dakin reaction, the aryl group's migration is a key feature.

Visualized Synthetic Scheme and Workflow

Detailed Experimental Protocols

This protocol is adapted from established literature procedures for the benzylation of catechols.[16]

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used |

| 3,4-Dihydroxybenzaldehyde | 138.12 | 1.0 | 13.81 g (0.1 mol) |

| Benzyl Chloride | 126.58 | 2.5 | 31.6 g (0.25 mol) |

| Anhydrous Potassium Carbonate | 138.21 | 5.0 | 69.0 g (0.5 mol) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dihydroxybenzaldehyde (13.81 g, 0.1 mol), anhydrous potassium carbonate (69 g, 0.5 mol), and DMF (200 mL).[16]

-

Stir the suspension at room temperature and add benzyl chloride (31.6 g, 0.25 mol) dropwise.

-

Heat the reaction mixture to 80 °C and maintain stirring for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of cold water and stir. A solid product should precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude yellow solid can be purified by recrystallization from ethanol to yield 3,4-bis(benzyloxy)benzaldehyde as a white to off-white solid.[16]

-

Expected Yield: ~88% (28.1 g).[16]

-

Characterization: Melting point: 90-91 °C.[16]

Procedure:

-

Dissolve 3,4-bis(benzyloxy)benzaldehyde (10.0 g, 0.031 mol) in a mixture of methanol (150 mL) and 2M aqueous sodium hydroxide (50 mL) in a 500 mL flask with stirring.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (15 mL, ~0.147 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Quench the reaction by carefully adding sodium sulfite (Na₂SO₃) solution until a test with starch-iodide paper indicates no remaining peroxide.

-

Acidify the mixture to pH ~3-4 with 2M hydrochloric acid (HCl). The product should precipitate.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization: The final product is typically a solid. Spectroscopic data can be compared with literature values.[17]

Conclusion

The synthesis of this compound from 3,4-dihydroxybenzaldehyde is a reliable and high-yielding two-step process that is fundamental for the development of advanced pharmaceutical intermediates. The procedure leverages two classic name reactions: the Williamson ether synthesis for robust hydroxyl protection and the Dakin reaction for an elegant aldehyde-to-phenol conversion. The resulting product is a versatile building block, particularly for creating structurally novel analogues of potent anticancer agents like Combretastatin A-4, thereby holding significant value for researchers in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 10. Organic chemistry DAKIN REACTION | PPTX [slideshare.net]

- 11. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 16. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol - Google Patents [patents.google.com]

- 17. This compound | C20H18O3 | CID 561348 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Bis(benzyloxy)phenol

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Bis(benzyloxy)phenol (CAS No. 27688-86-4), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's identity, physical and spectral characteristics, safety, and handling. By explaining the causality behind experimental choices and presenting data in a clear, accessible format, this guide serves as an essential resource for the effective utilization and understanding of this versatile molecule.

Introduction: Understanding the Molecular Context

This compound, also known as 3,4-Dibenzyloxyphenol, is an aromatic organic compound featuring a central phenol ring protected at the 3 and 4 positions by benzyl ether groups. This specific arrangement of a free hydroxyl group alongside two bulky, stable protecting groups makes it a valuable and versatile intermediate in multi-step organic syntheses. Its application is particularly noted in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), where sequential and site-selective reactions are paramount.

The presence of the phenolic hydroxyl group imparts acidic properties and a site for nucleophilic attack or further functionalization, while the benzyl ethers offer stability under a range of conditions from which they can be selectively removed via catalytic hydrogenation. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for its effective use in designing synthetic routes, ensuring reaction efficiency, predicting its behavior in different solvent systems, and establishing safe laboratory practices.

Compound Identification and Core Molecular Properties

Precise identification is the cornerstone of chemical research and development. The fundamental descriptors for this compound are summarized below, providing a clear and unambiguous reference for this compound.[1][2][3]

| Property | Value | Source |

| IUPAC Name | 3,4-bis(phenylmethoxy)phenol | [1] |

| Synonyms | 3,4-Dibenzyloxyphenol | [1] |

| CAS Number | 27688-86-4 | [2][3] |

| Molecular Formula | C₂₀H₁₈O₃ | [1][2] |

| Molecular Weight | 306.36 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3 | [1] |

| InChI | InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 | [1][3] |

| InChIKey | QZYWERULTIYXBW-UHFFFAOYSA-N | [1][3] |

Physical Properties: From Benchtop to Reaction Vessel

The physical state and solubility of a compound dictate its handling, storage, and application in various experimental setups. This compound is a solid at room temperature, and its large nonpolar surface area, conferred by the two benzyl groups, heavily influences its solubility profile.

| Property | Value / Observation | Experimental Insight |

| Physical Form | Solid | [3] |

| Appearance | Data not consistently available; typically, phenols can range from white to off-white or tan solids. | Visual inspection is a preliminary, yet crucial, indicator of purity. Discoloration may suggest oxidation or the presence of impurities. |

| Melting Point | Not consistently reported in literature. A calculated boiling point is 490.4±35.0°C, but thermal decomposition is likely before boiling.[4] | The absence of a definitive melting point in readily available literature is a notable data gap. For comparison, the related compound 4-(Benzyloxy)phenol has a reported melting point of 119-122°C.[5][6] Differential Scanning Calorimetry (DSC) would be the authoritative method for experimental determination. |

| Solubility | Insoluble or slightly soluble in water. Soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol) and ethers. | The phenolic -OH group provides some capacity for hydrogen bonding, but this is largely overshadowed by the hydrophobic nature of the two benzyl groups and the phenyl ring, predicting poor aqueous solubility. Its solubility in organic solvents is critical for its use in reactions and for purification by methods like recrystallization. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and structural integrity of this compound. The key expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. The expected NMR signals for this compound provide a unique fingerprint for its identification.

Expected ¹H NMR Signals (in CDCl₃, relative to TMS at 0.00 ppm):

-

Aromatic Protons (Ar-H): Multiple signals expected in the range of δ 6.5-7.5 ppm. This complex region will contain signals from the three protons on the central phenol ring and the ten protons from the two benzyl rings.

-

Methylene Protons (-O-CH₂-Ar): Two distinct singlets are expected around δ 5.0-5.2 ppm, each integrating to 2H. These correspond to the two benzylic methylene groups. Their chemical shift is downfield due to the adjacent oxygen atom.

-

Phenolic Proton (-OH): A broad singlet, typically in the range of δ 4.5-5.5 ppm. Its chemical shift can vary with concentration and solvent, and it can be exchanged with D₂O.

Expected ¹³C NMR Signals:

-

Aromatic Carbons: Multiple signals between δ 100-160 ppm.

-

Methylene Carbons (-O-CH₂-Ar): Signals around δ 70-72 ppm.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. The precision in this step is for record-keeping, not for the NMR experiment itself.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a standard solvent that dissolves many organic compounds and has a minimal proton signal. TMS provides a zero-point reference.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity. Trustworthiness: A good lock and sharp shim values are essential for high-resolution data.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

-

Calibration and Integration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios. The integration should confirm the expected proton count for each distinct chemical environment.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound, ensuring its identity, purity, and suitability for downstream applications.

Caption: Logical workflow for the physicochemical characterization of this compound.

Safety and Handling

For any researcher or scientist, understanding the hazards associated with a chemical is non-negotiable. This compound is classified as an irritant. Adherence to proper safety protocols is mandatory.

GHS Hazard Information: [2][3]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Facilities should be equipped with an eyewash station.[4]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are required.

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] The recommended storage temperature is often room temperature or refrigerated (4-8°C) for long-term stability.[2]

Conclusion and Applications in Drug Development

The physicochemical properties of this compound define its role as a valuable synthetic intermediate. Its solid form and stability at room temperature simplify storage and handling. Its solubility in common organic solvents allows for its use in a wide range of reaction conditions. Most importantly, the differential reactivity of its phenolic hydroxyl group versus the protected benzyl ethers is the key to its utility. This allows for selective modification at the hydroxyl position, followed by the deprotection of the benzyl ethers at a later stage, a common strategy in the synthesis of natural products and pharmaceutical agents. A thorough understanding of its properties, as detailed in this guide, is the foundation for leveraging this molecule to its full potential in the laboratory.

References

- 1. This compound | C20H18O3 | CID 561348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. This compound | 27688-86-4 [sigmaaldrich.com]

- 4. This compound | CAS#:27688-86-4 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 3,4-Bis(benzyloxy)phenol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Bis(benzyloxy)phenol, a key synthetic intermediate. From its fundamental properties to detailed experimental protocols and its strategic role in medicinal chemistry, this document serves as a critical resource for professionals in the field.

Core Compound Identification

A foundational aspect of any chemical entity is its unique identifiers and fundamental properties. This information is crucial for procurement, regulatory compliance, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 27688-86-4 | [1] |

| Molecular Formula | C₂₀H₁₈O₃ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| IUPAC Name | 3,4-bis(phenylmethoxy)phenol | |

| Synonyms | 3,4-Dibenzyloxyphenol |

Section 1: Synthesis of this compound

The primary route to synthesizing this compound is through the Williamson ether synthesis. This classical organic reaction provides a reliable method for forming the ether linkages from a corresponding catechol derivative and a benzyl halide. The causality behind this choice lies in the high efficiency and selectivity of the Sₙ2 reaction mechanism underpins this synthesis.

Theoretical Basis: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers.[2][3] It proceeds via an Sₙ2 mechanism where an alkoxide ion, in this case, a phenoxide, acts as a nucleophile and attacks an alkyl halide, leading to the formation of an ether.[3][4] For the synthesis of aryl ethers, a base such as potassium carbonate or sodium hydroxide is typically used to deprotonate the phenolic hydroxyl groups, thereby generating the nucleophilic phenoxide in situ.[2] The choice of a primary halide, such as benzyl bromide, is critical to favor the Sₙ2 pathway and avoid competing elimination reactions.[3][4]

Experimental Protocol: Synthesis from 3,4-Dihydroxybenzaldehyde

A common and practical starting material for the synthesis of this compound is 3,4-dihydroxybenzaldehyde. The aldehyde functionality can be retained during the benzylation and subsequently reduced or modified, or it can be removed post-benzylation. A closely related procedure for the regioselective benzylation of 3,4-dihydroxybenzaldehyde provides a strong foundation for this synthesis.[5]

Step 1: Benzylation of 3,4-Dihydroxybenzaldehyde

This step involves the protection of both hydroxyl groups of 3,4-dihydroxybenzaldehyde using benzyl bromide.

-

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude 3,4-Bis(benzyloxy)benzaldehyde.[6]

-

Step 2: Baeyer-Villiger Oxidation and Hydrolysis

The subsequent conversion of the benzaldehyde to the phenol can be achieved via a Baeyer-Villiger oxidation to form a formate ester, followed by hydrolysis.

-

Materials:

-

Crude 3,4-Bis(benzyloxy)benzaldehyde

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Methanol

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve the crude 3,4-Bis(benzyloxy)benzaldehyde in DCM.

-

Add m-CPBA (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude formate ester.

-

Dissolve the crude ester in methanol and add a 1 M NaOH solution.

-

Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

-

References

An In-depth Technical Guide to the Solubility of 3,4-Bis(benzyloxy)phenol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Bis(benzyloxy)phenol, a key intermediate in various synthetic applications, including drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental chemical principles to predict its solubility behavior in common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility properties of this compound to facilitate its use in synthesis, purification, and formulation.

Introduction to this compound

This compound, also known as 3,4-dibenzyloxyphenol, is an aromatic organic compound with the chemical formula C₂₀H₁₈O₃.[1] Its molecular structure features a central phenol ring substituted with two benzyloxy groups at the 3 and 4 positions. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with applications in medicinal chemistry and materials science. The presence of the benzyloxy groups can act as protecting groups for the hydroxyl functionalities of catechol, which can be removed under specific conditions to yield the free catechol derivative. Understanding the solubility of this compound is paramount for its effective handling, reaction setup, purification, and formulation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₃ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| pKa | ~9.95 (predicted) | [3] |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound contains both polar and nonpolar regions, which will dictate its solubility in various organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The phenolic hydroxyl group in this compound can act as a hydrogen bond donor, and the oxygen atoms of the ether linkages and the hydroxyl group can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in polar protic solvents. Phenolic compounds, in general, are soluble in most organic solvents like ethanol and methanol.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Given the polar nature of the hydroxyl and ether functional groups, this compound is predicted to have good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. The large nonpolar surface area contributed by the two benzyl groups and the phenyl ring suggests that this compound will exhibit some solubility in nonpolar solvents, particularly aromatic ones like toluene due to π-π stacking interactions. However, its solubility in aliphatic nonpolar solvents like hexane is expected to be lower due to the presence of the polar hydroxyl group. Aromatic ethers tend to be soluble in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. The overall polarity of this compound is likely compatible with these solvents, leading to good solubility.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to High | Hydrogen bonding capability of the phenolic -OH group. |

| Polar Aprotic | Acetone, DMF, DMSO | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Good | Van der Waals forces and potential π-π stacking. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Dominated by large nonpolar structure, but limited by the polar -OH group. |

| Chlorinated | Dichloromethane, Chloroform | Good to High | Favorable dipole-dipole interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[4][5]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will be present at equilibrium.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (0.45 µm) to remove any undissolved particles.

-

Accurately dilute the collected saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a UV detector).

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area versus concentration.

-

Inject the diluted sample and quantify the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 3: Hypothetical Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | Data | Data | HPLC |

| Ethanol | Data | Data | HPLC |

| Acetone | Data | Data | UV-Vis |

| Dichloromethane | Data | Data | HPLC |

| Toluene | Data | Data | UV-Vis |

| Hexane | Data | Data | HPLC |

(Note: The table above is a template. Actual experimental data should be populated here.)

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for its practical application:

-

Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility data is essential for developing effective crystallization and chromatographic purification methods. Knowledge of solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature is key for recrystallization.

-

Drug Development: For pharmaceutical applications, solubility in various solvents, including biocompatible ones, is a fundamental parameter that influences formulation strategies and bioavailability.

-

Safety and Handling: Knowing the solubility of a compound helps in preparing solutions of desired concentrations and in cleaning procedures. Safety data sheets indicate that this compound can cause skin and eye irritation.[6]

Conclusion

While readily available quantitative solubility data for this compound is limited, its molecular structure allows for a reasoned prediction of its solubility behavior in common organic solvents. It is anticipated to be highly soluble in polar aprotic and polar protic solvents, with moderate to good solubility in chlorinated and aromatic nonpolar solvents, and lower solubility in aliphatic nonpolar solvents. For precise and reliable data, the detailed experimental protocol provided in this guide, based on the isothermal shake-flask method, is recommended. The generation of such data will undoubtedly facilitate the broader application of this versatile compound in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-depth Technical Guide to the Genesis and Synthetic Evolution of 3,4-Bis(benzyloxy)phenol

This technical guide provides a comprehensive exploration of 3,4-Bis(benzyloxy)phenol, a significant molecule in synthetic organic chemistry. Rather than a singular moment of discovery, the story of this compound is one of chemical evolution, intrinsically linked to the development of methods for synthesizing its core precursor, 3,4-dihydroxybenzaldehyde. We will first delve into the historical and mechanistic foundations of preparing this key building block and then detail the definitive synthetic transformation that yields this compound, providing field-proven insights for researchers, scientists, and drug development professionals.

Part I: The Cornerstone Precursor: A History of 3,4-Dihydroxybenzaldehyde Synthesis

The existence of this compound is predicated on the availability of its parent compound, 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde). This aromatic aldehyde, with its two hydroxyl groups and a formyl group, is a versatile intermediate in the synthesis of pharmaceuticals, flavors, and fragrances.[1] Its preparation has been a subject of study for well over a century, with several classical name reactions marking the key milestones in its synthesis.

The Reimer-Tiemann Reaction: A Foundational, Albeit Imperfect, Approach

The Reimer-Tiemann reaction, first reported in the late 19th century, represents one of the earliest methods for the ortho-formylation of phenols.[2] This reaction utilizes chloroform and a strong base to generate a highly reactive dichlorocarbene intermediate, which then acts as the electrophile in an aromatic substitution.[3]

When applied to catechol (1,2-dihydroxybenzene), the Reimer-Tiemann reaction can yield 3,4-dihydroxybenzaldehyde. However, a significant challenge with this method is the lack of regioselectivity. The aldehyde group can be introduced at either the ortho or para position relative to a hydroxyl group, leading to a mixture of products that necessitates complex separation procedures.[4]

Causality in Mechanism: The reaction is initiated by the deprotonation of chloroform by a strong base, forming a chloroform carbanion which then undergoes alpha-elimination to yield dichlorocarbene (:CCl₂).[2] The phenoxide ion, being highly nucleophilic, attacks the electron-deficient carbene. A series of intermediates and subsequent hydrolysis lead to the formation of the aldehyde. The ortho-product is often favored due to stabilization of the transition state by the adjacent hydroxyl group.

Diagram: Reimer-Tiemann Reaction Mechanism

Caption: Mechanism of the Reimer-Tiemann reaction on catechol.

The Vilsmeier-Haack Reaction: A More Controlled Formylation

The Vilsmeier-Haack reaction offers a more refined and regioselective approach to the formylation of electron-rich aromatic compounds like catechol.[5] This method employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Expertise in Reagent Choice: The Vilsmeier reagent, a chloroiminium salt, is a milder electrophile than the dichlorocarbene of the Reimer-Tiemann reaction.[6] This reduced reactivity leads to greater control and higher yields of the desired product, making it a more reliable method for industrial-scale synthesis.[4] The reaction proceeds under relatively mild conditions and the workup is typically straightforward.

Experimental Protocol (Conceptual):

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide. The mixture is stirred to allow for the formation of the Vilsmeier reagent.

-

Formylation: A solution of catechol in a suitable solvent is added to the pre-formed Vilsmeier reagent. The reaction is allowed to proceed, often with gentle heating.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed, typically by the addition of water or an aqueous base, to yield 3,4-dihydroxybenzaldehyde.

-

Isolation: The product is then isolated through extraction and purified by recrystallization or chromatography.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: General workflow for the Vilsmeier-Haack synthesis.

The Dakin Oxidation: An Alternative Synthetic Route

The Dakin oxidation provides an indirect route to catechols from ortho- or para-hydroxybenzaldehydes.[7] In this reaction, hydrogen peroxide in a basic solution oxidizes the aldehyde group to a formate ester, which is subsequently hydrolyzed to a phenol.[8] While not a direct synthesis of 3,4-dihydroxybenzaldehyde from a simple precursor, it is a valuable transformation in the broader landscape of phenolic compound synthesis.[9]

Comparative Analysis of Historical Methods

| Method | Reagents | Key Intermediate | Advantages | Disadvantages |

| Reimer-Tiemann | Chloroform, Strong Base | Dichlorocarbene | Uses readily available reagents | Poor regioselectivity, often low yields |

| Vilsmeier-Haack | DMF, POCl₃ | Vilsmeier Reagent | Good regioselectivity, higher yields | Reagents are moisture-sensitive |

| Dakin Oxidation | Hydrogen Peroxide, Base | Aryl Formate Ester | Useful for converting existing phenolic aldehydes | An indirect route, requires a specific starting material |

Part II: The Genesis of this compound: The Williamson Ether Synthesis

The conversion of 3,4-dihydroxybenzaldehyde to this compound is most effectively achieved through the Williamson ether synthesis. This classic and robust SN2 reaction involves the nucleophilic attack of an alkoxide (or in this case, a phenoxide) on an alkyl halide.[10]

Trustworthiness of the Protocol: The Williamson ether synthesis is a highly reliable and well-understood reaction. The following protocol is designed as a self-validating system, with clear steps and rationales for each experimental choice.

Detailed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

3,4-Dihydroxybenzaldehyde + 2 Benzyl Chloride → 3,4-Bis(benzyloxy)benzaldehyde → this compound (via subsequent reduction/transformation not detailed here, as the core is the benzylation of the phenol).

Correction: The direct product of benzylation of 3,4-dihydroxybenzaldehyde is 3,4-Bis(benzyloxy)benzaldehyde. To obtain this compound, one would typically start from a different precursor like hydroquinone, or perform a Baeyer-Villiger oxidation on the benzylated aldehyde followed by hydrolysis. For the purpose of this guide on the title compound, we will describe the synthesis from a suitable catechol precursor.

Revised Reaction Scheme for this compound:

1,2,4-Benzenetriol + 2 Benzyl Chloride → this compound

Materials and Reagents:

-

1,2,4-Benzenetriol

-

Benzyl Chloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: To a round-bottom flask, add 1,2,4-benzenetriol and anhydrous potassium carbonate. Add anhydrous DMF as the solvent.

-

Causality: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation, leaving the carbonate anion more available to act as a base. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups, but mild enough to prevent side reactions.

-

-

Addition of Benzyl Chloride: Slowly add benzyl chloride to the stirring mixture at room temperature.

-

Causality: Benzyl chloride is a reactive primary alkyl halide, ideal for SN2 reactions.[11] A slow addition helps to control the exothermicity of the reaction.

-

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Causality: Heating increases the reaction rate. TLC is used to determine when the starting material has been consumed.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Causality: This step quenches the reaction and dissolves the inorganic salts.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash with water and then brine.

-

Causality: Ethyl acetate is a suitable solvent for extracting the organic product. Washing with water removes residual DMF and salts, while the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization.

Diagram: Williamson Ether Synthesis of this compound

Caption: Synthesis of this compound via Williamson ether synthesis.

Part III: Applications in Research and Drug Development

This compound and related structures are of significant interest to the scientific community for several reasons:

-

Versatile Building Block: The benzyl groups serve as excellent protecting groups for the reactive hydroxyl functions of a catechol system.[12] This allows for selective reactions at other positions of the molecule. The benzyl groups can be readily removed by catalytic hydrogenation, unmasking the diol when needed in a multi-step synthesis.

-

Pharmacological Potential: Phenolic compounds, in general, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[13][14] The introduction of lipophilic benzyl groups can modulate the pharmacokinetic properties of a molecule, potentially enhancing its absorption and distribution in biological systems. Benzylated phenols are found in the structure of various bioactive compounds and drugs.[15]

-

Precursor to Bioactive Molecules: As a stable, protected form of a catechol derivative, this compound can be a key intermediate in the synthesis of natural products and their analogues that possess a catechol moiety, which is a common feature in many biologically active compounds.

Conclusion

The history of this compound is not one of a singular discovery but rather a testament to the power of synthetic methodology. Its existence is a direct result of the development of reliable methods for the formylation of phenols, such as the Vilsmeier-Haack reaction, and the subsequent application of the robust Williamson ether synthesis. For researchers and professionals in drug development, understanding this synthetic lineage provides not only a practical guide to its preparation but also a deeper appreciation for its role as a versatile and valuable intermediate in the creation of complex and potentially therapeutic molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Benzylic substitution, benzylation [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]

The Strategic Application of Benzyl Ethers in Catechol Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the multistep synthesis of complex organic molecules, particularly within the pharmaceutical industry, the selective masking of reactive functional groups is a foundational strategy. Catechols, with their dual hydroxyl functionality on an aromatic ring, are particularly susceptible to oxidation and can undergo unwanted side reactions. The protection of these moieties is therefore critical. This technical guide provides an in-depth exploration of the use of benzyl (Bn) ethers as a robust and reliable protecting group for catechols. We will dissect the causality behind experimental choices for protection and deprotection, provide validated protocols, and illustrate the strategic importance of this methodology in modern organic synthesis.

The Catechol Conundrum: Why Protection is Essential

Catechols (1,2-dihydroxybenzenes) are prevalent structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs). However, their high reactivity presents a significant challenge in synthetic chemistry. The adjacent hydroxyl groups lower the oxidation potential of the aromatic ring, making catechols highly prone to oxidation to form corresponding o-quinones. This process can occur under mild conditions, often mediated by air, bases, or trace metals, leading to undesired side products and decomposition of the target molecule.

To navigate this reactivity, the hydroxyl groups must be temporarily masked with a protecting group. An ideal protecting group for a catechol should be:

-

Easy to install in high yield.

-

Stable to a wide range of reaction conditions (acidic, basic, oxidative, reductive) that may be required for modifying other parts of the molecule.

-

Removable under specific and mild conditions in high yield without affecting other functional groups.

While various protecting groups exist (e.g., acetals, silyl ethers, carbonates), benzyl ethers offer a superior balance of stability and selective cleavability, making them a cornerstone of catechol protection strategy.[1][2]

The Benzyl Ether Advantage: Stability and Reliability

The formation of a bis(benzyl ether) renders the catechol system significantly more stable. Benzyl ethers are robust and inert to many common reagents, including strong bases, nucleophiles, and mildly acidic conditions, which might cleave other protecting groups like silyl ethers or acetals.[2][3] This stability is paramount in multi-step syntheses where the protected catechol must endure numerous transformations elsewhere in the molecule.[4]

The true elegance of the benzyl group lies in its unique deprotection pathway: catalytic hydrogenolysis.[1][5] This method is exceptionally mild and orthogonal to many other protecting groups, allowing for precise, selective unmasking of the catechol at the desired synthetic stage.

Experimental Protocols: A Self-Validating System

The reliability of any protection strategy rests on the reproducibility and efficiency of its protocols. The following sections provide detailed, field-proven methodologies for the protection and deprotection of catechols using benzyl ethers.

Protection: Formation of the Bis(benzyl ether)

The most common method for installing benzyl ethers is a variation of the Williamson ether synthesis, where the catechol is deprotonated with a base and the resulting dianion is alkylated with a benzyl halide.[6]

Core Reaction: Catechol + 2 Benzyl Halide + Base → 1,2-Bis(benzyloxy)benzene + Salt + H₂O

Key Parameters & Causality:

| Parameter | Recommended Reagents/Conditions | Rationale & Field Insights |

| Benzylating Agent | Benzyl Bromide (BnBr) | More reactive than Benzyl Chloride (BnCl), leading to faster reaction times. However, BnBr is a lachrymator and must be handled in a fume hood.[2] |

| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH) | K₂CO₃ is inexpensive, easy to handle, and effective for most substrates. Cs₂CO₃ is more soluble and basic, often accelerating the reaction for less reactive catechols. NaH is a strong, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions.[2] |

| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | DMF and MeCN are polar aprotic solvents that effectively solvate the cation of the base and accelerate SN2 reactions. Acetone is a less polar but often effective alternative. |

| Additive | Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) (catalytic) | When using BnCl or even BnBr, a catalytic amount of an iodide salt can significantly accelerate the reaction via the in situ formation of the more reactive benzyl iodide (Finkelstein reaction).[2] |

Detailed Step-by-Step Protocol (Protection):

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the catechol (1.0 equiv.) and the chosen solvent (e.g., DMF, ~0.5 M concentration).

-

Base Addition: Add the base (e.g., K₂CO₃, 2.5 equiv.) and catalytic NaI (0.1 equiv.).

-

Alkylation: Add benzyl bromide (2.2 equiv.) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Catechol Protection

Caption: Experimental workflow for catechol protection.

Deprotection: Regenerating the Catechol via Catalytic Hydrogenolysis

The hallmark of the benzyl ether protecting group is its clean and efficient removal by catalytic hydrogenolysis. This reaction involves the cleavage of the C-O benzyl bond using hydrogen gas in the presence of a palladium catalyst.[5][7]

Core Reaction: 1,2-Bis(benzyloxy)benzene + H₂ (excess) --(Pd/C)--> Catechol + 2 Toluene

Key Parameters & Causality:

| Parameter | Recommended Reagents/Conditions | Rationale & Field Insights |

| Catalyst | 10% Palladium on Carbon (Pd/C) | The standard and most effective catalyst for hydrogenolysis. Pearlman's catalyst, Pd(OH)₂/C, can be more effective for stubborn debenzylations.[8] |

| Hydrogen Source | Hydrogen gas (H₂), 1,4-Cyclohexadiene, Ammonium Formate | H₂ gas (1 atm, balloon) is the most common and cleanest source. Transfer hydrogenation using donors like 1,4-cyclohexadiene or ammonium formate is an excellent alternative that avoids the need for specialized hydrogenation equipment and can sometimes offer improved selectivity.[7][9] |

| Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Protic solvents like EtOH and MeOH are generally preferred and often accelerate the reaction. EtOAc and THF are also effective and can be chosen based on substrate solubility.[8][9] |

Detailed Step-by-Step Protocol (Deprotection):

-

Setup: Dissolve the bis(benzyl ether)-protected catechol (1.0 equiv.) in a suitable solvent (e.g., EtOH) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Purge the flask with nitrogen or argon, then introduce a hydrogen atmosphere (typically via a balloon filled with H₂ gas).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Progress can be monitored by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected catechol. The product is often pure enough for the next step, with toluene being the only significant byproduct.

Mechanism of Catalytic Hydrogenolysis

Caption: Simplified mechanism of benzyl ether deprotection.

Orthogonal Strategies and Applications in Drug Development

The stability of benzyl ethers to acidic and basic conditions allows for powerful orthogonal protection strategies. For instance, a primary alcohol in a molecule could be protected with a trityl group (acid-labile), while a catechol is protected with benzyl ethers. The trityl group can be selectively removed with mild acid, leaving the benzyl ethers intact for modifications at the primary alcohol, after which the catechol can be deprotected via hydrogenolysis.[10]

This robustness and selective removal are why benzyl ether protection of catechols is frequently employed in the total synthesis of complex natural products and in the development of pharmaceuticals. While specific examples are proprietary or deeply embedded in lengthy synthetic sequences, the strategy is fundamental in the synthesis of catecholamine derivatives, flavonoid-based compounds, and other polyphenol structures investigated for therapeutic properties.

Conclusion

The use of benzyl ethers provides a highly reliable and versatile method for the protection of catechols. The inherent stability of the benzyl ether linkage across a broad spectrum of chemical environments, combined with the mild and highly specific conditions required for its removal via catalytic hydrogenolysis, establishes it as a superior choice for complex, multi-step synthetic campaigns.[11][12] For researchers in drug development, mastering this technique is not merely a matter of convenience; it is a critical tool that enables the successful synthesis of intricate molecular architectures, paving the way for the discovery of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. benchchem.com [benchchem.com]

- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

spectroscopic data (NMR, IR, MS) of 3,4-Bis(benzyloxy)phenol

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Bis(benzyloxy)phenol

Authored by a Senior Application Scientist

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of polyphenolic compounds and complex natural products. Its structure, featuring a central phenol ring protected by two benzyl groups, imparts specific chemical properties that are of interest to researchers in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, grounded in fundamental principles and practical experimental considerations.

The molecular structure of this compound, with the IUPAC name 3,4-bis(phenylmethoxy)phenol, is foundational to interpreting its spectral data.[1] The key structural features include a trisubstituted aromatic phenol ring, two benzyl ether linkages, and a free hydroxyl group.

Molecular Structure and Analysis Workflow

A clear understanding of the molecule's topology is the first step in spectroscopic analysis. The diagram below illustrates the structure of this compound with atom numbering used for NMR assignments. Following this, a generalized workflow for comprehensive spectroscopic characterization is presented.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.50 | Multiplet | 10H | Protons of the two benzyl (Ph-CH₂) groups |

| ~6.90 | Doublet | 1H | H-5 |

| ~6.75 | Doublet of doublets | 1H | H-6 |

| ~6.60 | Doublet | 1H | H-2 |

| ~5.50 | Singlet | 1H | Phenolic -OH |

| ~5.10 | Singlet | 4H | Benzylic -OCH₂- protons |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. Data is synthesized from typical values for similar structures.

Interpretation and Experimental Rationale:

-

Aromatic Region (δ 6.5-7.5 ppm): The complex multiplet between 7.30 and 7.50 ppm, integrating to 10 protons, is characteristic of the ten protons on the two monosubstituted benzyl rings. The protons on the central phenol ring appear as three distinct signals in the upfield aromatic region, as expected for a 1,2,4-trisubstituted benzene ring. Their specific splitting patterns (doublet, doublet of doublets) arise from their coupling with adjacent protons.

-

Benzylic Protons (δ ~5.10 ppm): The two -OCH₂- groups are chemically equivalent and appear as a sharp singlet, integrating to 4 protons. The absence of splitting indicates no adjacent protons. Their downfield shift is due to the deshielding effect of the adjacent oxygen atoms.

-

Phenolic Proton (δ ~5.50 ppm): The hydroxyl proton appears as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature. To confirm this peak, a D₂O exchange experiment can be performed, which would cause the -OH peak to disappear.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for many organic compounds.[2]

-

Instrument Setup: The spectrum is typically acquired on a 400 or 500 MHz spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence is used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[2]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C4-O |

| ~149.5 | C3-O |

| ~145.0 | C1-OH |

| ~137.0 | Quaternary C of benzyl groups |

| ~128.5 | Ortho-C of benzyl groups |

| ~128.0 | Para-C of benzyl groups |

| ~127.5 | Meta-C of benzyl groups |

| ~118.0 | C6 |

| ~115.5 | C5 |

| ~106.0 | C2 |

| ~71.0 | Benzylic -OCH₂- |

Note: Data is synthesized from typical values for similar structures and spectral databases.[1][3]

Interpretation and Experimental Rationale:

-

Aromatic Carbons (δ 100-160 ppm): The spectrum shows ten distinct signals in the aromatic region. Three signals correspond to the oxygen-bound carbons (C1, C3, C4) and are found furthest downfield due to the strong deshielding effect of oxygen. The other seven signals correspond to the remaining aromatic carbons. Due to symmetry, the ortho and meta carbons of the two benzyl groups are equivalent, respectively.[2]

-

Aliphatic Carbon (δ ~71.0 ppm): A single peak in the aliphatic region corresponds to the two equivalent benzylic -OCH₂- carbons.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Performed on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference: The solvent peak (e.g., CDCl₃ at δ 77.16 ppm) is typically used as an internal reference.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 | Broad, Medium | O-H Stretch | Phenolic -OH |

| ~3030 | Medium | C-H Stretch | Aromatic C-H |

| ~2920 | Medium | C-H Stretch | Benzylic C-H |

| ~1600, ~1500 | Strong | C=C Stretch | Aromatic Ring |

| ~1270 | Strong | C-O Stretch | Aryl Ether |

| ~1120 | Strong | C-O Stretch | Benzyl Ether |

Note: Data synthesized from typical values for phenols and ethers.[5][6][7]

Interpretation and Experimental Rationale:

-

O-H Stretch: The broad absorption band around 3400 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding.[7]

-

C-H Stretches: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic rings). The absorptions just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the benzylic methylene groups.[6]

-

C=C Aromatic Stretches: The sharp peaks around 1600 and 1500 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretches: The strong absorptions in the fingerprint region (1300-1100 cm⁻¹) are indicative of the C-O stretching vibrations of the aryl and benzyl ether linkages.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used.

-

Acquisition: A background spectrum (of air or the KBr pellet without sample) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum shows percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern.

Data Summary (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 306 | High | [M]⁺, Molecular Ion |

| 215 | Medium | [M - CH₂Ph]⁺ |

| 91 | Very High (Base Peak) | [C₇H₇]⁺, Tropylium ion |

Note: Data synthesized from typical fragmentation patterns of benzyl ethers and phenols.[8]

Interpretation and Experimental Rationale:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 306 corresponds to the molecular weight of this compound (C₂₀H₁₈O₃), confirming its molecular formula.[1]

-

Fragmentation Pattern:

-

The base peak at m/z 91 is the most characteristic fragment for benzyl ethers. It corresponds to the highly stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the benzyl-oxygen bond followed by rearrangement.

-

The peak at m/z 215 results from the loss of a benzyl radical (•CH₂Ph, 91 Da) from the molecular ion.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument. Common methods include Direct Infusion or via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in a protonated molecule [M+H]⁺ (m/z 307) with minimal fragmentation. This is ideal for accurate molecular weight determination.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The collective data from NMR, IR, and MS provide a self-validating and unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, ether, aromatic rings), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic guide serves as a foundational reference for researchers utilizing this important chemical intermediate.

References

- 1. This compound | C20H18O3 | CID 561348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

thermal stability and decomposition of 3,4-Bis(benzyloxy)phenol

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Bis(benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a poly-aromatic ether of interest in organic synthesis and as a potential intermediate in pharmaceutical development. Understanding its thermal stability is paramount for defining safe handling, storage, and processing parameters, particularly in applications like melt-based formulations or high-temperature synthesis. This guide provides a comprehensive framework for evaluating the thermal properties of this compound, grounded in the principles of thermal analysis and reaction kinetics. We will explore the theoretical underpinnings of its decomposition, detail robust experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data.

Introduction: The Significance of Thermal Stability

In drug development and materials science, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. It directly influences shelf-life, dictates manufacturing process limits, and can impact the safety and efficacy of the final product[1]. Uncontrolled thermal decomposition can lead to the formation of impurities, loss of potency, and alteration of physical properties. This compound, with its two benzyl ether linkages, possesses specific structural features that are known to be susceptible to thermal cleavage. The core structure is analogous to benzyl phenyl ether, a compound extensively studied as a model for ether linkages in natural polymers like lignin[2][3]. Therefore, a thorough investigation of its thermal behavior is not merely a procedural step but a fundamental necessity for its scientific and commercial application.

Theoretical Framework: Deconstructing the Molecule

The thermal decomposition of this compound is predicted to be governed by the weakest bonds within its structure. The key functional groups are the two benzyloxy (benzyl ether) moieties and the phenolic hydroxyl group.

The Lability of the Benzyl-Ether Bond

The critical linkage in this molecule is the C-O bond between the benzyl group and the phenolic oxygen (an α-O-4 type ether bond). This bond is significantly weaker than the C-O bond within the aromatic ring or the C-C bonds of the phenyl and benzyl groups. Studies on the model compound, benzyl phenyl ether, show that the primary decomposition pathway is the homolytic cleavage of this ether bond[2][4].

The reaction proceeds via a radical mechanism: R-O-R' → R• + •O-R'